4-[4-(3-Chloropropoxy)phenyl]but-3-en-2-one
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Overview
Description
4-[4-(3-Chloropropoxy)phenyl]but-3-en-2-one is an organic compound with the molecular formula C13H15ClO2 It is known for its unique structure, which includes a chloropropoxy group attached to a phenyl ring, and a butenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-Chloropropoxy)phenyl]but-3-en-2-one typically involves the reaction of 4-hydroxybenzaldehyde with 3-chloropropyl bromide in the presence of a base such as potassium carbonate. This reaction forms 4-(3-chloropropoxy)benzaldehyde, which is then subjected to a Claisen-Schmidt condensation with acetone to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications, with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-Chloropropoxy)phenyl]but-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the butenone moiety to a butanol group.
Substitution: The chloropropoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[4-(3-Chloropropoxy)phenyl]but-3-en-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-(3-Chloropropoxy)phenyl]but-3-en-2-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The chloropropoxy group may enhance binding affinity to certain biological targets, while the butenone moiety could participate in covalent interactions with nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-3-buten-2-one:
4-(4-Bromophenyl)but-3-en-2-one: Similar structure with a bromine atom instead of a chlorine atom in the propoxy group.
Uniqueness
4-[4-(3-Chloropropoxy)phenyl]but-3-en-2-one is unique due to the presence of the chloropropoxy group, which can influence its reactivity and binding properties. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications.
Properties
Molecular Formula |
C13H15ClO2 |
---|---|
Molecular Weight |
238.71 g/mol |
IUPAC Name |
4-[4-(3-chloropropoxy)phenyl]but-3-en-2-one |
InChI |
InChI=1S/C13H15ClO2/c1-11(15)3-4-12-5-7-13(8-6-12)16-10-2-9-14/h3-8H,2,9-10H2,1H3 |
InChI Key |
MJDJGBZBAKOMCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CC1=CC=C(C=C1)OCCCCl |
Origin of Product |
United States |
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